An In-depth Technical Guide to the Chemical Structure and Properties of Cycleanine
An In-depth Technical Guide to the Chemical Structure and Properties of Cycleanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cycleanine is a bisbenzylisoquinoline alkaloid predominantly isolated from plants of the Menispermaceae family, such as Stephania japonica and Triclisia subcordata.[1][2] This document provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of cycleanine. It has garnered considerable interest in the scientific community for its diverse pharmacological effects, including potent anti-cancer, antiplasmodial, and anti-inflammatory properties.[3][4] The primary mechanism of its anti-cancer activity involves the induction of apoptosis.[1][5] This guide consolidates key quantitative data into structured tables, presents detailed experimental protocols for its study, and visualizes relevant biological pathways and workflows to facilitate further research and development.
Chemical Structure and Identifiers
Cycleanine possesses a complex macrocyclic structure. Its chemical identity is defined by the following identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | (11R,26R)-4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.2¹³,¹⁶.1³,⁷.1¹⁸,²².0¹¹,³⁶.0²⁶,³³]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene | [6] |
| CAS Number | 518-94-5 | [7][8] |
| Molecular Formula | C₃₈H₄₂N₂O₆ | [3][8] |
| SMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6--INVALID-LINK--N(CCC6=CC(=C5OC)OC)C)OC)OC | [6] |
| InChI | InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3/t29-,30-/m1/s1 | [6] |
Physicochemical Properties
The physical and chemical properties of cycleanine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 622.75 g/mol | [3][8] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 272-273 °C | [9] |
| Boiling Point (Predicted) | 691.6 ± 55.0 °C | [9] |
| Density (Predicted) | 1.172 ± 0.06 g/cm³ | [9] |
| Solubility | Soluble in DMSO, Dichloromethane, Acetone, Chloroform, Ethyl Acetate | [2][3][10] |
| Storage | Desiccate at -20°C | [2] |
Biological Activities and Mechanism of Action
Cycleanine exhibits a range of biological activities, making it a molecule of significant therapeutic interest.
Anti-Cancer Activity
Cycleanine has demonstrated potent cytotoxic effects against various cancer cell lines, particularly ovarian cancer.[2] Its primary mechanism of action is the induction of apoptosis.[1][5] Studies have shown that cycleanine treatment leads to the activation of effector caspases, specifically caspases 3 and 7.[1] This activation subsequently results in the cleavage of poly(ADP-ribose) polymerase (PARP), a key protein involved in DNA repair.[1][5] The cleavage of PARP is a hallmark of apoptosis. Furthermore, flow cytometry analysis has revealed that cycleanine causes an increase in the subG1 cell population, which is indicative of apoptotic cells.[11] Computational studies also suggest that cycleanine may act as a potential inhibitor of the PARP1 enzyme.[1][5]
Antiplasmodial Activity
Cycleanine has shown significant activity against the malaria parasite, Plasmodium falciparum.[2][4] It has demonstrated efficacy against both chloroquine-sensitive and chloroquine-resistant strains of the parasite.[4] In vivo studies in murine models infected with Plasmodium berghei have shown that oral administration of cycleanine can suppress parasitemia and increase survival time.[12][13]
Anti-inflammatory and Other Activities
Cycleanine also possesses anti-inflammatory properties. It has been shown to suppress the production of nitric oxide (NO) in lipopolysaccharide-stimulated macrophages.[2] Additionally, cycleanine has been reported to have antibacterial, antifungal, and cytotoxic activities.[3][14] It also functions as a vascular selective calcium antagonist and has been noted for its analgesic and muscle relaxant effects.[2]
Signaling Pathways and Experimental Workflows
Cycleanine-Induced Apoptosis Signaling Pathway
The following diagram illustrates the key steps in the apoptotic pathway induced by cycleanine in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Cycleanine | CAS:518-94-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Cycleanine | TargetMol [targetmol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. The impact of cycleanine in cancer research: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cycleanine | C38H42N2O6 | CID 121313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cycleanine - Wikipedia [en.wikipedia.org]
- 8. Cycleanine [sancdb.rubi.ru.ac.za]
- 9. CYCLEANINE | 518-94-5 [amp.chemicalbook.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Synthesis of (aminoalkyl)cycleanine analogues: cytotoxicity, cellular uptake, and apoptosis induction in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy and Metabolism of the Antimalarial Cycleanine and Improved In Vitro Antiplasmodial Activity of Semisynthetic Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cycleanine Supplier | CAS 518-94-5 | AOBIOUS [aobious.com]
